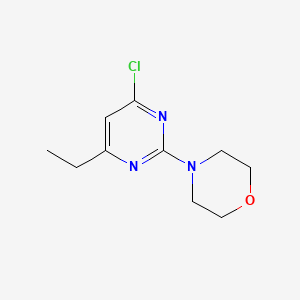
Dimethyl 5-(bromomethyl)isophthalate
Vue d'ensemble
Description
Dimethyl 5-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Dimethyl 5-(bromomethyl)isophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by neutralization and purification steps to obtain the desired product .
Reaction Conditions:
Reagents: 5-bromoisophthalic acid, methanol, sulfuric acid
Conditions: Reflux for 6 hours, neutralize with sodium bicarbonate, purify by filtration and drying
Analyse Des Réactions Chimiques
Dimethyl 5-(bromomethyl)isophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of dimethyl 5-carboxyisophthalate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines or thiols, typically in the presence of a base
Oxidation: Oxidizing agents such as potassium permanganate
Reduction: Lithium aluminum hydride in anhydrous conditions
Major Products:
- Substituted isophthalates
- Carboxyisophthalates
- Alcohol derivatives
Applications De Recherche Scientifique
Dimethyl 5-(bromomethyl)isophthalate is used in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group for further functionalization
Materials Science: It is used in the preparation of polymers and advanced materials due to its ability to introduce functional groups into polymer backbones.
Organic Synthesis: It is a versatile building block in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Mécanisme D'action
The mechanism of action of dimethyl 5-(bromomethyl)isophthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms .
Comparaison Avec Des Composés Similaires
Dimethyl 5-(bromomethyl)isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-chloromethylisophthalate: Similar structure but with a chloromethyl group instead of a bromomethyl group. It has different reactivity due to the presence of chlorine.
Dimethyl 5-iodomethylisophthalate: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.
Dimethyl 5-methylisophthalate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVCUVXGMLDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)
![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)



![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)


